molecular formula C18H17NO5 B8791354 3-(1,3-Benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]propanoic acid

3-(1,3-Benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]propanoic acid

Cat. No. B8791354
M. Wt: 327.3 g/mol
InChI Key: ZWFGSSNMZCRVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]propanoic acid is a useful research compound. Its molecular formula is C18H17NO5 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-Benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(1,3-Benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]propanoic acid

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C18H17NO5/c20-17(8-12-4-2-1-3-5-12)19-14(10-18(21)22)13-6-7-15-16(9-13)24-11-23-15/h1-7,9,14H,8,10-11H2,(H,19,20)(H,21,22)

InChI Key

ZWFGSSNMZCRVQP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 g of 3-amino-3-(benzo[1,3]dioxol-5-yl)propionic acid hydrochloride are placed in 10 ml of acetone, 30 ml of water and 38 ml of TEA at −5° C. and 14 ml of phenylacetyl chloride in 20 ml of acetone are added dropwise, followed by stirring for 2 hours at −5° C. The acetone is concentrated. The aqueous phase is washed with Et2O and the insoluble material is removed by filtration. The phases are separated again by settling and the aqueous phase is washed with Et2O and then acidified with 1N HCl to pH 2. The resulting phase is poured into DCM and a precipitate forms. The precipitate is filtered off by suction and rinsed with DCM. 24 g of the expected compound are obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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